molecular formula C10H20N2O B7576810 N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide

Cat. No. B7576810
M. Wt: 184.28 g/mol
InChI Key: IUXPVGGBIGTFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the natural neurotransmitter, gamma-aminobutyric acid (GABA), and has been shown to have a variety of effects on the central nervous system.

Mechanism of Action

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide acts as a positive allosteric modulator of GABA receptors, which enhances the binding of GABA to its receptor and increases the inhibitory effect of the neurotransmitter. This results in decreased neuronal activity and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been shown to have a variety of effects on the central nervous system, including anxiolytic (anti-anxiety), sedative, and analgesic (pain-relieving) effects. These effects are thought to be mediated through the modulation of GABA receptor activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in scientific research is its ability to selectively modulate GABA receptor activity, allowing for the study of specific physiological processes that are mediated by GABA. However, one limitation of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide is its potential for off-target effects, as it may modulate other neurotransmitter systems in addition to GABA.

Future Directions

There are several potential future directions for research on N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide. One area of interest is the development of more selective compounds that target specific subtypes of GABA receptors. Additionally, the use of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain. Finally, N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide may have potential therapeutic applications for the treatment of anxiety disorders, sleep disorders, and chronic pain.

Synthesis Methods

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-methylpyrrolidine with acrylonitrile to form 2-methyl-3-cyanopropylpyrrolidine. This compound is then reduced to the corresponding amine, which is subsequently acetylated to yield N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide.

Scientific Research Applications

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter, leading to increased inhibition of neuronal activity. This effect has been implicated in a variety of physiological processes, including anxiety, sleep, and pain perception.

properties

IUPAC Name

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(7-11-10(2)13)8-12-5-3-4-6-12/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXPVGGBIGTFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)CN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide

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